Molfarnate
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Overview
Description
Molfarnate is a difarnesyl compound patented by Kotobuki Seiyaku as an antiulcer and anti-inflammatory agent. It has also shown potential in combination with bisphosphonates for the treatment of osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Molfarnate likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Molfarnate can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Molfarnate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiulcer, anti-inflammatory, and potential osteoporosis treatment properties.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Molfarnate involves its inhibitory effect on pro-inflammatory cytokine release. This effect is beneficial in reducing inflammation and treating conditions related to chronic inflammation . The molecular targets and pathways involved include the inhibition of specific enzymes and signaling pathways that mediate inflammation.
Comparison with Similar Compounds
Molfarnate can be compared with other difarnesyl compounds and anti-inflammatory agents:
Similar Compounds: Other difarnesyl compounds, bisphosphonates, and common anti-inflammatory agents like ibuprofen and aspirin.
Uniqueness: this compound’s unique combination of antiulcer and anti-inflammatory properties, along with its potential use in osteoporosis treatment, sets it apart from other compounds.
References
Properties
CAS No. |
83689-23-0 |
---|---|
Molecular Formula |
C31H50O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoate |
InChI |
InChI=1S/C31H50O2/c1-25(2)13-9-15-27(5)17-11-19-29(7)21-22-31(32)33-24-23-30(8)20-12-18-28(6)16-10-14-26(3)4/h13-14,17-18,21,23H,9-12,15-16,19-20,22,24H2,1-8H3/b27-17+,28-18+,29-21+,30-23+ |
InChI Key |
NNZPUHNTEVTLKH-VIXFLFLMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Origin of Product |
United States |
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